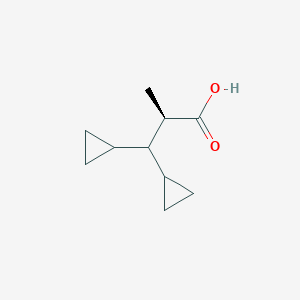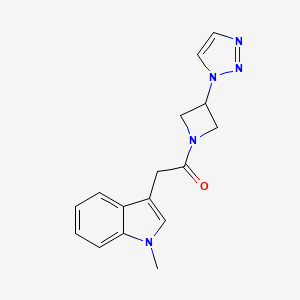![molecular formula C16H23NO2 B2655350 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone CAS No. 339058-63-8](/img/structure/B2655350.png)
1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone” is a biochemical used for proteomics research . It has a molecular formula of C16H23NO2 and a molecular weight of 261.36 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H23NO2 . The average mass is 261.359 Da and the monoisotopic mass is 261.172882 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C16H23NO2 and molecular weight 261.36 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) synthesized 1-(4-(piperidin-1-yl)phenyl)ethanone and its derivatives through microwave-assisted synthesis. These compounds exhibited significant antibacterial activity, highlighting their potential in medicinal chemistry and pharmacology (Merugu, Ramesh, & Sreenivasulu, 2010).
Electrochemical Synthesis : Nematollahi and Amani (2011) studied the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone and its role in synthesizing new phenylpiperazine derivatives. This study contributed to developing environmentally friendly methods for synthesizing such compounds in aqueous solutions (Nematollahi & Amani, 2011).
Cytotoxic and Docking Studies : Govindhan et al. (2017) synthesized a compound related to 1-(4-(piperidin-1-yl)phenyl)ethanone and evaluated its cytotoxicity. They also performed molecular docking studies to understand its interaction with human serum albumin, suggesting its potential in drug development and pharmacokinetics (Govindhan et al., 2017).
Hydrogen-bonding Patterns : Balderson et al. (2007) explored the hydrogen-bonding patterns in compounds related to 1-(4-(piperidin-1-yl)phenyl)ethanone, shedding light on their structural and chemical properties. This research has implications for materials science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).
Antileukemic Activity : Vinaya et al. (2012) synthesized and evaluated a series of derivatives of 1-(4-(piperidin-1-yl)phenyl)ethanone for their antileukemic activity. Some compounds showed promising results against human leukemia cells, indicating their potential in cancer research (Vinaya et al., 2012).
Corrosion Inhibition : Hegazy et al. (2012) investigated the use of derivatives of 1-(4-(piperidin-1-yl)phenyl)ethanone as corrosion inhibitors for carbon steel in acidic environments. This research is significant for materials science and industrial applications (Hegazy et al., 2012).
Metabolism Studies : Hvenegaard et al. (2012) conducted a study on the metabolism of a compound structurally related to 1-(4-(piperidin-1-yl)phenyl)ethanone, providing insights into its biochemical transformations and implications for drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16-8-7-14(13(2)18)11-15(16)12-17-9-5-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCJDMYHUYGAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2655269.png)


![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)


![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)

![4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine](/img/structure/B2655286.png)
![Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2655287.png)

